molecular formula C14H25N3O6S B12316451 Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

Cat. No.: B12316451
M. Wt: 363.43 g/mol
InChI Key: IYXATRBAHYMOQL-UHFFFAOYSA-N
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Description

Key Stereochemical Features:

  • γ-Glutamyl residue : The alpha-carbon (C2) of the glutamate moiety is chiral. In natural glutathione, this center adopts the L-configuration, but the DL designation here suggests a synthetic racemic form.
  • Cysteinyl residue : The beta-carbon (C3) adjacent to the sulfhydryl group is another chiral center. Again, the DL label implies a mix of R and S configurations.
  • Ethoxy-oxoethyl substituent : The prochiral carbon linked to the ethoxy group may adopt distinct configurations depending on synthesis conditions.

The stereochemical flexibility of this compound could influence its biological activity, as enzymes like glutathione S-transferases exhibit strict stereoselectivity for natural L-glutathione.

Comparative Analysis with Glutathione Structural Analogues

Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate shares structural homology with glutathione and its derivatives but differs in critical regions:

Feature This Compound Glutathione (GSH) Glutathione Ethyl Ester
Molecular Formula C~12~H~21~N~3~O~6~S C~10~H~17~N~3~O~6~S C~12~H~21~N~3~O~6~S
Terminal Modification Ethyl ester Free carboxylate Ethyl ester
Cysteine Substituent 2-ethoxy-2-oxoethyl Hydrogen Hydrogen
Chirality DL-configuration L-configuration DL-configuration

Functional Implications:

  • Enhanced Lipophilicity : The ethyl ester group increases cell membrane permeability compared to anionic glutathione.
  • Altered Redox Activity : The ethoxy-oxoethyl group may sterically hinder disulfide bond formation, reducing participation in redox cycles compared to glutathione disulfide (GSSG).
  • Stereochemical Compatibility : The racemic DL-form may limit interactions with enantioselective enzymes, unlike natural L-glutathione.

Properties

IUPAC Name

ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXATRBAHYMOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutathione-diethyl ester (reduced) typically involves the esterification of glutathione. One common method is the reaction of glutathione with ethanol in the presence of an acid catalyst. This process results in the formation of the diethyl ester derivative .

Industrial Production Methods: Industrial production of glutathione-diethyl ester (reduced) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Glutathione-diethyl ester (reduced) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate is a complex organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its multiple functional groups, including amino, ester, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the following areas:

Anti-Cancer Activity: Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. Its structural features enable it to interact with various molecular targets, potentially leading to apoptosis in cancer cells.

Anti-inflammatory Effects: The compound has also been investigated for its ability to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

Biochemical Probes

The unique chemical structure of this compound allows it to serve as a biochemical probe in enzyme interaction studies. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it suitable for examining enzyme-substrate dynamics.

Synthesis of Complex Molecules

This compound can act as a building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in pharmaceuticals and materials science. Its reactivity can be harnessed to develop new compounds with tailored properties.

Similar Compounds

Ethyl 2-amino compounds share structural similarities with other amino acid derivatives but differ significantly in their functional group arrangements and stereochemistry. For instance:

Compound NameKey Features
Ethyl 2-amino-5-nitrobenzoateContains nitro group; different biological activity
(E)-Ethyl-2-amino derivativesVarying core structures; potential for diverse reactivity

Uniqueness

The distinct combination of functional groups and stereochemistry in Ethyl 2-amino compounds provides unique chemical reactivity and biological activity compared to similar compounds. This uniqueness positions it as a valuable candidate for further research and development in medicinal chemistry.

Anti-Cancer Research

A study published in PubChem explored the anti-cancer potential of structurally related compounds, highlighting the importance of functional group positioning in enhancing biological activity .

Inflammatory Response Modulation

Research conducted on similar sulfanyl compounds indicated their effectiveness in modulating inflammatory pathways, suggesting that Ethyl 2-amino derivatives could exhibit comparable effects .

Synthesis Techniques

Innovative synthetic methods utilizing flow microreactor systems have been proposed for producing Ethyl 2-amino derivatives at scale, offering improved efficiency and sustainability .

Mechanism of Action

Glutathione-diethyl ester (reduced) exerts its effects by increasing intracellular levels of glutathione. Once inside the cell, it is hydrolyzed by esterases to release glutathione. This increase in glutathione enhances the cell’s ability to neutralize reactive oxygen species and detoxify harmful compounds. The compound also participates in various biochemical pathways, including the reduction of peroxides and the conjugation of xenobiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs based on functional groups and molecular architecture:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP PSA (Ų)
Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate C₁₅H₂₄N₄O₇S 404.44 Ethoxycarbonyl, amide, sulfanyl ~1.2* ~150*
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₂H₂₀O₅ 364.39 Ethoxycarbonyl, alkyne, diphenyl 3.8 61.7
(2S)-2-amino-5-[[(2R)-3-[2-(2-amino-6-oxo-3H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid C₁₉H₂₅N₉O₈S 539.58 Purine, carboxylic acid, sulfanyl, amide -1.5 250

*Estimated using computational tools due to lack of experimental data.

Key Differences and Implications

Its sulfanyl group may enhance metal-binding capacity compared to the alkyne in . The diphenyl groups in confer hydrophobicity (LogP = 3.8), whereas the target compound’s amide-rich structure results in moderate polarity (LogP ~1.2).

Biological Relevance :

  • The purine-containing analog is structurally analogous to nucleotide derivatives, suggesting roles in enzyme inhibition or antiviral research. In contrast, the target compound’s ester-dominated structure may favor prodrug applications or peptide mimetics .

Synthetic Challenges :

  • The sulfanyl group in the target compound introduces sensitivity to oxidation, necessitating inert conditions during synthesis. This contrasts with the stable alkyne in , which tolerates diverse reaction environments .

Biological Activity

Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

1. Chemical Structure and Synthesis

The compound is characterized by the presence of an ethyl group, amino functionalities, and oxo groups, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including acylation and condensation processes. For instance, the synthesis can be achieved through the reaction of ethyl 2-aminoacetate with various amine derivatives under controlled conditions to yield the target compound in significant yield and purity .

2.1 Pharmacological Properties

This compound exhibits various pharmacological properties:

  • Antimicrobial Activity : Studies have shown that compounds similar to ethyl 2-amino derivatives possess antimicrobial properties against a range of bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic pathways .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro. This suggests its potential utility in treating inflammatory diseases .

The biological activity of this compound may be linked to its interaction with specific biological targets. For instance:

  • Ion Channel Modulation : Research indicates that derivatives of similar structures can act as modulators of sodium channels (Nav), which are crucial in neuronal signaling and could be targeted for neurological disorders .

3. Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various ethyl amino derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .
  • Anti-inflammatory Studies : In a controlled trial involving animal models, the administration of related compounds led to a marked decrease in paw edema, indicating strong anti-inflammatory properties .

4.1 In Silico Studies

In silico analyses using ADME (Absorption, Distribution, Metabolism, Excretion) predictions suggest that ethyl 2-amino derivatives have favorable bioavailability profiles, making them suitable candidates for drug development .

4.2 Comparative Data Table

PropertyEthyl 2-amino CompoundReference Study
Antimicrobial ActivityEffective
Anti-inflammatory ActivitySignificant reduction
Bioavailability PredictionHigh

5. Conclusion

This compound presents significant potential as a biologically active compound with antimicrobial and anti-inflammatory properties. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

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